

Meclonazepam solubility and preparation of stock solutions

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Compound of Interest		
Compound Name:	Meclonazepam	
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Application Notes and Protocols for Meclonazepam

Topic: Meclonazepam Solubility and Preparation of Stock Solutions

For: Researchers, scientists, and drug development professionals.

Introduction

Meclonazepam is a benzodiazepine derivative with sedative, anxiolytic, and anti-parasitic properties.[1][2] Accurate and reproducible experimental results rely on the correct preparation of stock solutions, which necessitates a thorough understanding of the compound's solubility in various solvents. These application notes provide a summary of **Meclonazepam**'s solubility and a detailed protocol for the preparation of stock solutions for in vitro and in vivo research applications.

Physicochemical Properties

Molecular Formula: C16H12ClN3O3[3][4]

Molecular Weight: 329.74 g/mol [3][5]

Appearance: Solid powder.



Meclonazepam Solubility Data

Meclonazepam exhibits solubility in various organic solvents, but is sparingly soluble in aqueous solutions. The choice of solvent is critical for preparing stable and effective stock solutions. The table below summarizes the available solubility data.

Solvent	Concentration	Molarity (approx.)	Notes	Source
DMSO	50 mg/mL	151.63 mM	Ultrasonic assistance may be required for complete dissolution.	[6]
DMSO	25 mg/mL	75.82 mM	-	[4]
DMF	25 mg/mL	75.82 mM	-	[4]
Methanol	1 mg/mL	3.03 mM	-	[4]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	1.52 mM	-	[4]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	2.5 mg/mL	7.58 mM	For in vivo use. Requires sonication.	[6]
10% DMSO >> 90% corn oil	2.5 mg/mL	7.58 mM	For in vivo use. Requires sonication.	[6]

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of **Meclonazepam** in DMSO, a common solvent for in vitro assays.

Materials:



- Meclonazepam powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated pipettes
- Vortex mixer
- Sonicator (optional)

Procedure:

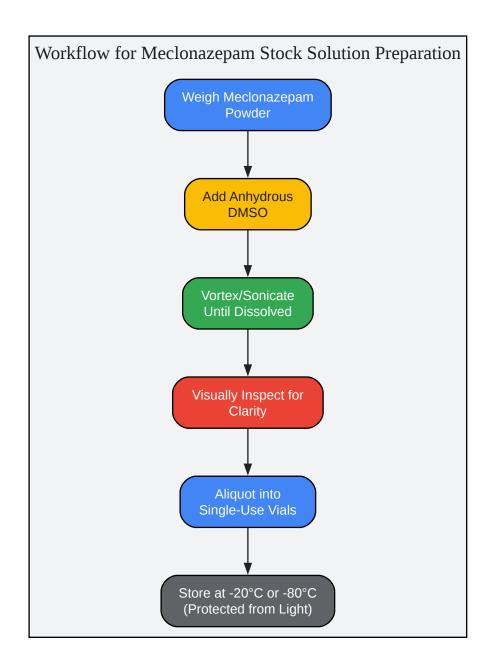
- Weighing: Accurately weigh the required amount of Meclonazepam powder. For 1 mL of a 10 mM solution, you will need 3.297 mg of Meclonazepam (Molecular Weight: 329.74 g/mol).
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the Meclonazepam powder.
- Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath at room temperature may be applied.[7]
- Visual Inspection: Ensure the final solution is clear and free of any visible particulates.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots.[7][8] Store these aliquots in tightly sealed amber vials at -20°C or -80°C for long-term storage, protected from light.[8] For short-term storage, 4°C is suitable.[8]

Note on Stability: Benzodiazepine stock solutions in DMSO are generally stable for at least six months when stored at -20°C or -80°C.[8] It is recommended to prepare fresh dilutions in culture media for each experiment.[8]

Visualized Workflow and Signaling Pathways



The following diagrams illustrate the experimental workflow for preparing a **Meclonazepam** stock solution.



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Caption: Workflow for preparing a **Meclonazepam** stock solution.

Safety Precautions

• Handle **Meclonazepam** in a well-ventilated area.



- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Consult the Safety Data Sheet (SDS) for Meclonazepam before use.

Conclusion

These application notes provide essential information for the accurate and safe preparation of **Meclonazepam** stock solutions. Adherence to these protocols will help ensure the consistency and reliability of experimental results. For in vivo studies, it is crucial to use appropriate vehicle formulations as indicated in the solubility table to ensure the bioavailability and safety of the compound.

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